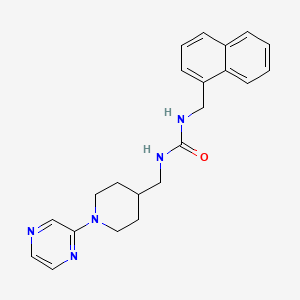
1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a urea derivative that has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea involves its ability to target specific enzymes and receptors in the body. It has been shown to inhibit the activity of enzymes such as tyrosine kinase and phosphodiesterase, which are involved in various cellular processes. It also targets specific receptors such as the alpha-1 adrenergic receptor and the dopamine D2 receptor, which are involved in various physiological processes.
Biochemical and Physiological Effects:
1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells, prevent the formation of amyloid plaques in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea in lab experiments are its high purity and yield, as well as its potential applications in medicinal chemistry. However, the limitations are its cost and availability, as well as the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea. One direction is to further investigate its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its mechanism of action and potential side effects. Additionally, research can be done to optimize the synthesis method to improve the yield and reduce the cost of the compound.
Synthesis Methods
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea involves the reaction of Naphthalen-1-ylmethylamine with 1-(pyrazin-2-yl)piperidin-4-yl)methanamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with urea to obtain the final product. This method has been optimized to yield a high purity and yield of the compound.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, it has been shown to inhibit the growth of cancer cells by targeting specific enzymes and receptors. In Alzheimer's disease, it has been shown to prevent the formation of amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress.
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c28-22(26-15-19-6-3-5-18-4-1-2-7-20(18)19)25-14-17-8-12-27(13-9-17)21-16-23-10-11-24-21/h1-7,10-11,16-17H,8-9,12-15H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJAUGTVZXKXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2856351.png)
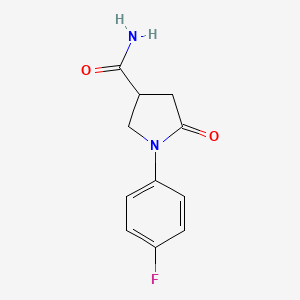
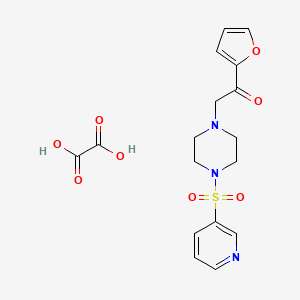

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2856359.png)
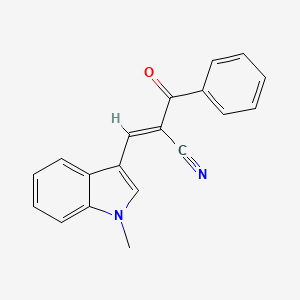

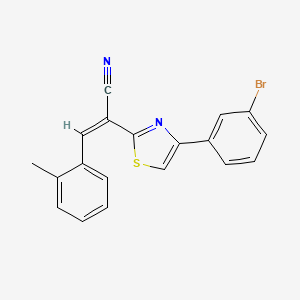
![N-[2-(2-methoxyphenyl)ethyl]-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2856365.png)
![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2856366.png)
![2-(2-(phenylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2856367.png)
![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2856370.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2856373.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2856374.png)